

Application Notes and Protocols for Studying the Mutacin 1140-Lipid II Interaction

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Compound of Interest

Compound Name: **Mutacin 1140**

Cat. No.: **B1577344**

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Introduction

Mutacin 1140 is a lantibiotic peptide antibiotic produced by *Streptococcus mutans*. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Methicillin-Resistant *Staphylococcus aureus* (MRSA) and *Clostridium difficile*. The primary mechanism of action of **Mutacin 1140** involves the specific recognition and binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This interaction sequesters Lipid II, thereby inhibiting peptidoglycan synthesis and ultimately leading to bacterial cell death. Unlike some other lantibiotics such as nisin, **Mutacin 1140** does not appear to form pores in the bacterial membrane.

These application notes provide detailed protocols for key assays to investigate the interaction between **Mutacin 1140** and Lipid II, facilitating further research into its mechanism of action and the development of novel antimicrobial agents.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Mutacin 1140 Against Various Gram-Positive Bacteria

Bacterial Strain	MIC (µg/mL)	Reference
Micrococcus luteus ATCC 10240	0.125	
Streptococcus pneumoniae ATCC 27336	0.5	
Staphylococcus aureus ATCC 25923	4.0	
Staphylococcus aureus (MRSA) ATCC 33591	0.5 - 2.0	
Enterococcus faecalis (VRE)	8.0 - 32.0	
Clostridium difficile	0.25 - 1.0	
Streptococcus pyogenes	0.5	
Listeria monocytogenes	< 8.0	
Bacillus subtilis PY79	1.0	

Table 2: Minimum Inhibitory Concentrations (MIC) of Mutacin 1140 Analogs Against Staphylococcus aureus (MRSA) ATCC 33591

Mutacin 1140 Analog	MIC (µg/mL)	Fold Change vs. Wild-Type	Reference
Wild-Type (WT)	0.5	-	
K2A	0.5	1	
R13A	0.25	2	
K2A:R13A (1:1)	0.25	2	
Phe1Ile (OG253)	Not specified for this strain	-	

Note: The binding affinity (Kd) of **Mutacin 1140** to Lipid II has not been explicitly reported in the reviewed literature. The protocols provided below, such as the fluorescence-based liposome binding assay, can be adapted to determine this value.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of **Mutacin 1140** required to inhibit the visible growth of a bacterial strain.

Materials:

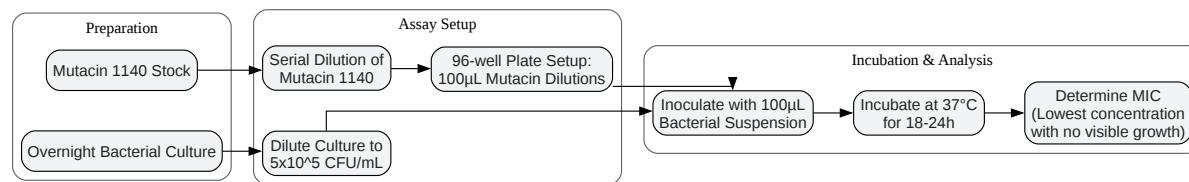
- **Mutacin 1140** (and its analogs)
- Bacterial strains of interest (e.g., *S. aureus*, *S. pneumoniae*)
- Todd-Hewitt Yeast Extract (THY) broth or other suitable bacterial growth medium
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Protocol:

- Preparation of Bacterial Inoculum:
 1. Inoculate a single colony of the test bacterium into 5 mL of THY broth and incubate overnight at 37°C.
 2. Dilute the overnight culture in fresh THY broth to an optical density at 600 nm (OD₆₀₀) of 0.05–0.1 (corresponding to approximately 1 × 10⁸ CFU/mL).
 3. Further dilute the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL in THY broth.
- Preparation of **Mutacin 1140** Dilutions:

1. Prepare a stock solution of **Mutacin 1140** in an appropriate solvent (e.g., sterile water or a buffer).
2. Perform serial two-fold dilutions of the **Mutacin 1140** stock solution in THY broth in a 96-well microtiter plate. The final volume in each well should be 100 μ L.

- Inoculation and Incubation:
 1. Add 100 μ L of the prepared bacterial inoculum to each well of the microtiter plate containing the **Mutacin 1140** dilutions.
 2. Include a positive control (bacterial inoculum without **Mutacin 1140**) and a negative control (broth only).
 3. Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 1. After incubation, visually inspect the wells for turbidity.
 2. The MIC is defined as the lowest concentration of **Mutacin 1140** at which no visible growth (turbidity) is observed.
 3. Optionally, the OD₆₀₀ of each well can be measured using a microplate reader to quantify bacterial growth.



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Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Fluorescence-Based Liposome Binding Assay

This assay qualitatively and quantitatively assesses the binding of **Mutacin 1140** to Lipid II incorporated into artificial liposomes.

Materials:

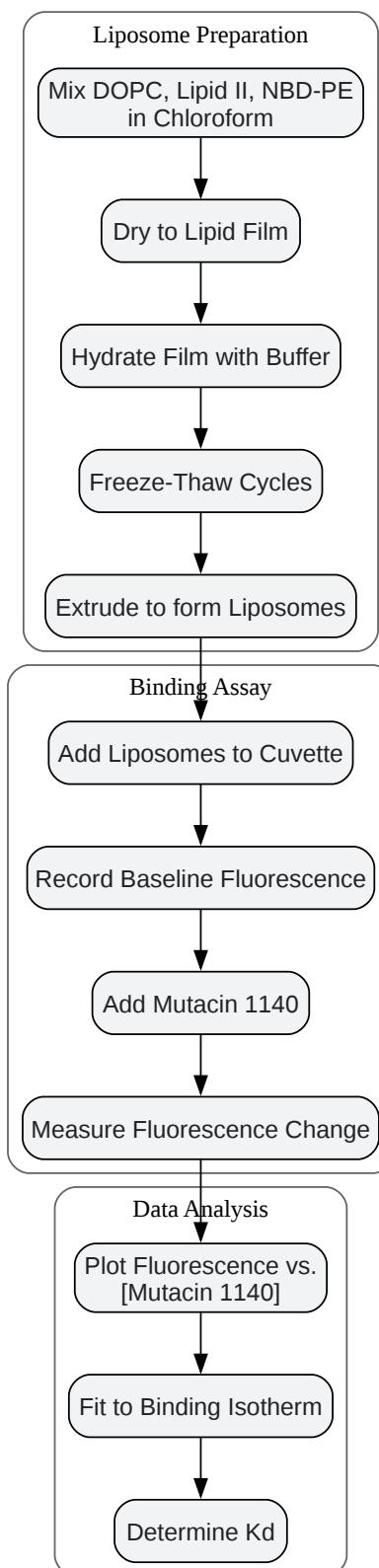
- **Mutacin 1140**
- Lipid II
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (fluorescent lipid)
- Chloroform
- Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
- Extruder with polycarbonate membranes (100 nm pore size)
- Fluorometer

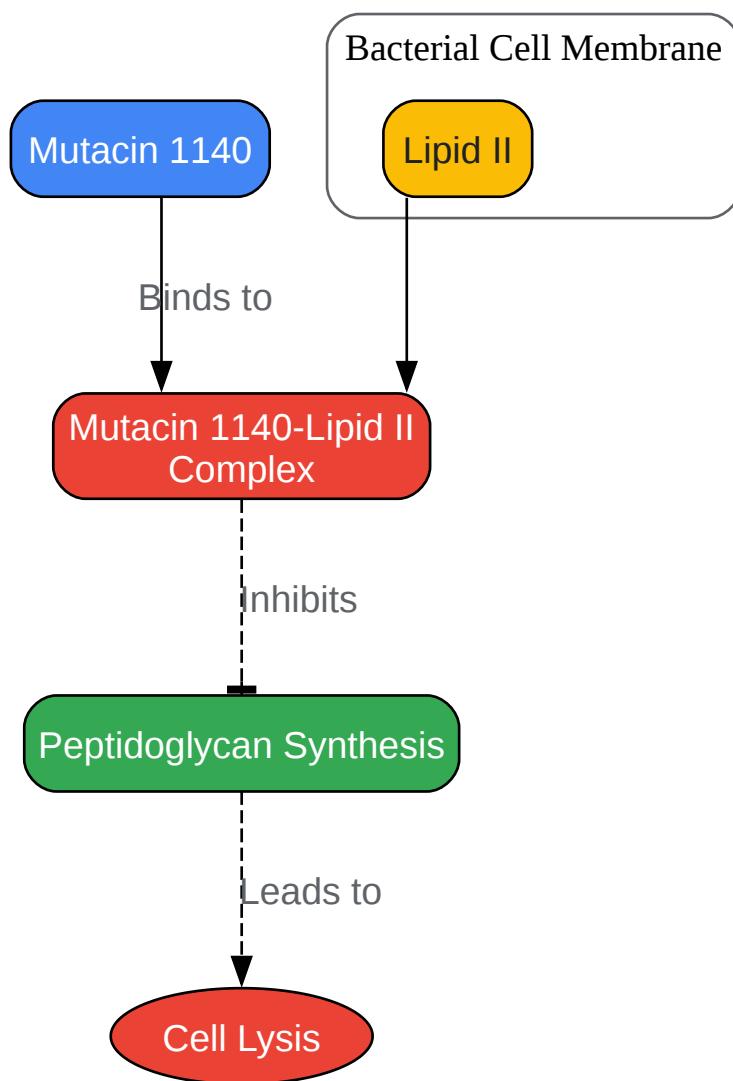
Protocol:

- Preparation of Lipid II-Containing Liposomes:
 1. In a glass vial, mix DOPC and Lipid II (and a small amount of NBD-PE for visualization, e.g., 0.5 mol%) in chloroform. A typical molar ratio is 99.5:0.5 (DOPC:Lipid II).
 2. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
 3. Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
 4. Hydrate the lipid film with the buffer by vortexing vigorously.

5. Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
6. Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (liposomes).

- Binding Assay:
 1. In a fluorescence cuvette, add the prepared Lipid II-containing liposomes to the buffer.
 2. Record the baseline fluorescence of the NBD-PE.
 3. Add increasing concentrations of **Mutacin 1140** to the cuvette and mix gently.
 4. Monitor the change in NBD-PE fluorescence intensity or anisotropy over time. Binding of **Mutacin 1140** to Lipid II can cause a change in the local environment of the NBD probe, leading to a change in its fluorescence properties.
- Data Analysis:
 1. Plot the change in fluorescence as a function of **Mutacin 1140** concentration.
 2. The data can be fitted to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).





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